

Spectroscopic comparison of "8-Nitro-7-quinolinecarboxaldehyde" and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Nitro-7-quinolinecarboxaldehyde

Cat. No.: B180672

[Get Quote](#)

A Spectroscopic Comparison of 8-Nitroquinoline and Its Derivatives

This guide provides a detailed spectroscopic comparison of 8-nitroquinoline and its derivatives. Due to the limited availability of experimental data for **8-Nitro-7-quinolinecarboxaldehyde**, this guide utilizes 8-nitroquinoline as a reference and incorporates data from various substituted quinolines to illustrate the influence of different functional groups on their spectroscopic properties. This comparative analysis is intended for researchers, scientists, and professionals in drug development to understand the structural and electronic characteristics of these compounds.

Data Presentation

The following tables summarize the key spectroscopic data for 8-nitroquinoline and a selection of its derivatives.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-2	H-3	H-4	H-5	H-6	H-7	Other Protons	Solvent
8-Nitroquinoline	8.95 (dd)	7.55 (dd)	8.20 (dd)	7.80 (d)	7.60 (t)	8.10 (d)	-	CDCl ₃
7-Methyl-8-nitroquinoline	8.90 (dd)	7.50 (dd)	8.15 (dd)	7.75 (d)	7.55 (d)	-	2.60 (s, 3H, CH ₃)	CDCl ₃
2-Methyl-8-nitroquinoline	-	7.45 (d)	8.10 (d)	7.70 (d)	7.50 (t)	8.05 (d)	2.75 (s, 3H, CH ₃)	CDCl ₃

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	v(C=N)	v(NO ₂) asymmetric	v(NO ₂) symmetric	v(C-H) aromatic	Other Key Bands
8-Nitroquinoline	~1620	~1530	~1350	~3050	-
8-Nitro-7-quinolinecarboxaldehyde (Predicted)	~1620	~1530	~1350	~3050	~1700 (C=O stretch), ~2850, ~2750 (C-H aldehyde)
7-Methyl-8-nitroquinoline	~1620	~1525	~1345	~3050	~2920 (C-H methyl)

Table 3: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Solvent
8-Nitroquinoline	275, 301, 315	5495, 3467, 3311	Ethanol
Nitroquinoline Derivatives (General)	250-350	Varies	Ethanol
8-Hydroxy-5-nitroquinoline	-	-	-

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion $[\text{M}]^+$	Key Fragment Ions	Ionization Method
8-Nitroquinoline	174	128 ($[\text{M-NO}_2]^+$), 116, 101	EI
8-Nitro-7-quinolinicarboxaldehyde	202	172 ($[\text{M-NO}]^+$), 156 ($[\text{M-NO}_2]^+$), 128	Predicted
Quinoline Derivatives (General)	Varies	Loss of NO_2 , CO , HCN	EI/ESI

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

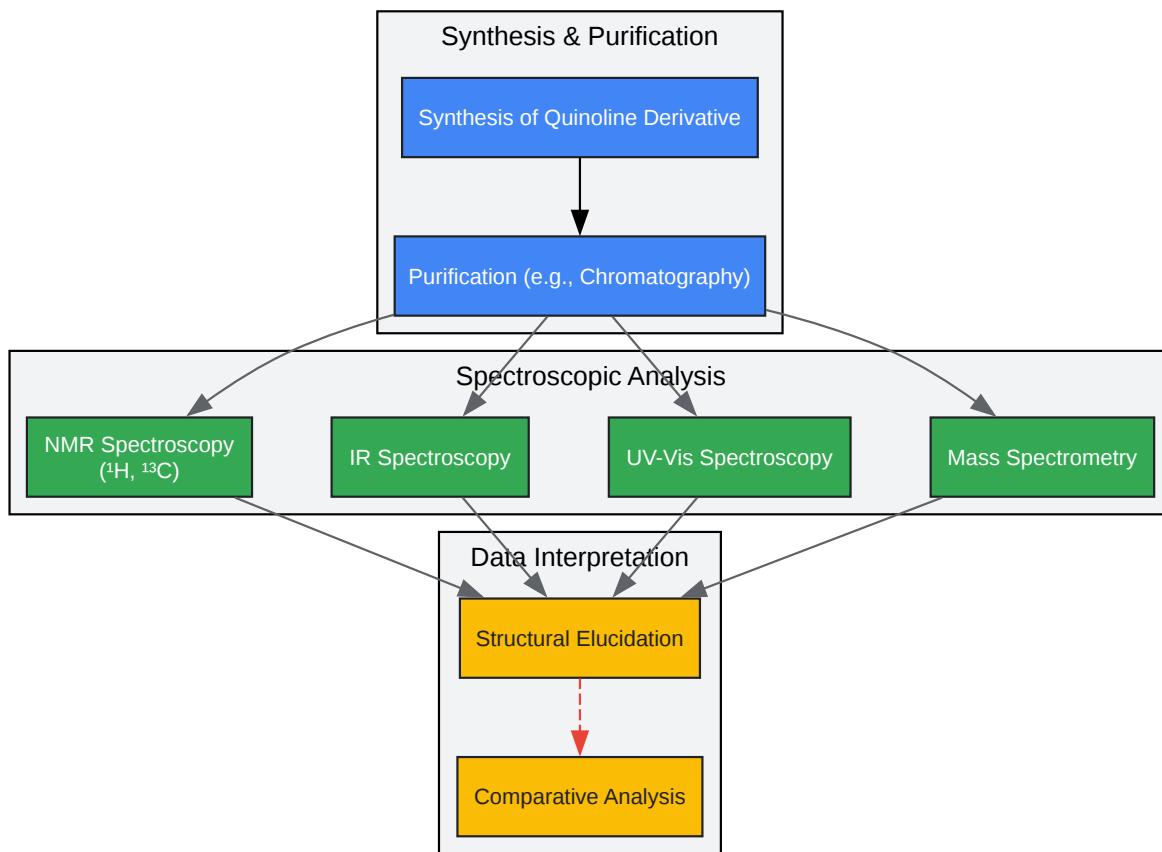
^1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) serving as an internal standard for chemical shift referencing. Concentration-dependent studies may be performed to investigate intermolecular interactions.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are usually recorded in the 4000-400 cm^{-1} range. The characteristic vibrational modes for the nitro group in aromatic compounds appear around 1550-1475 cm^{-1} (asymmetric stretch) and 1360-1290 cm^{-1} (symmetric stretch).

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer, typically in the 200-800 nm range. Samples are dissolved in a suitable UV-grade solvent, such as ethanol or methanol, and placed in a 1 cm path length quartz cuvette. The Beer-Lambert law can be used to determine the molar absorptivity.

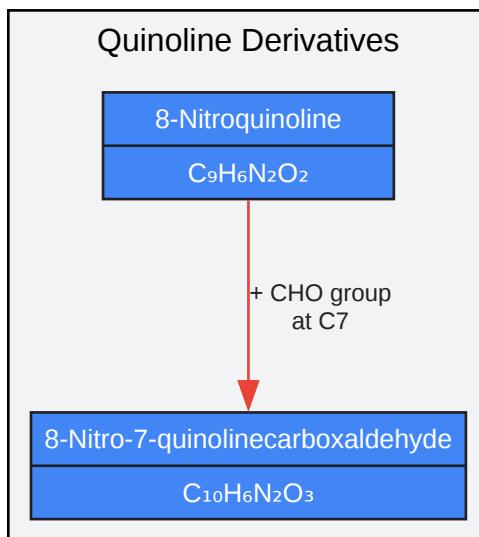

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a standard electron energy of 70 eV is used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition of the compounds.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of quinoline derivatives.

General Workflow for Spectroscopic Analysis


[Click to download full resolution via product page](#)

Caption: Workflow for synthesis, purification, and spectroscopic characterization.

Comparative Structural Diagram

The following diagram illustrates the structural relationship between 8-nitroquinoline and its 7-carboxaldehyde derivative.

Structural Comparison

[Click to download full resolution via product page](#)

Caption: Structural relationship between 8-nitroquinoline and its derivative.

- To cite this document: BenchChem. [Spectroscopic comparison of "8-Nitro-7-quinolinecarboxaldehyde" and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180672#spectroscopic-comparison-of-8-nitro-7-quinolinecarboxaldehyde-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com